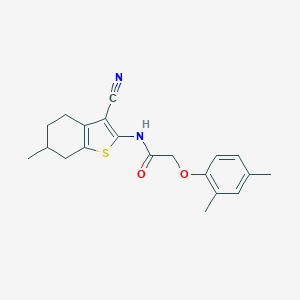
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide, also known as LMT-28, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of hydrazide derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound suppresses tumor growth and reduces inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide in lab experiments is its high specificity towards cancer cells. This makes it a promising candidate for targeted cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide. One of the areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of research is the investigation of its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the development of novel drug delivery systems for this compound could overcome its low solubility and improve its in vivo efficacy.
In conclusion, this compound is a promising chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for targeted cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Métodos De Síntesis
The synthesis of 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide involves the condensation of 4-fluorobenzohydrazide and 4-isopropylbenzaldehyde in the presence of a catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure. The yield of the product is dependent on various factors such as the purity of the starting materials, reaction conditions, and the choice of catalyst.
Aplicaciones Científicas De Investigación
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit promising anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. This compound is also being investigated for its anti-inflammatory properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C17H17FN2O |
|---|---|
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
4-fluoro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17FN2O/c1-12(2)14-5-3-13(4-6-14)11-19-20-17(21)15-7-9-16(18)10-8-15/h3-12H,1-2H3,(H,20,21)/b19-11- |
Clave InChI |
JIVOMJZETZVMRX-ODLFYWEKSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)F |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)

![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)

![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)
![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)